5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
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Overview
Description
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.
Coupling with Pyridine: The final step involves coupling the triazole ring with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce an oxidized triazole compound.
Scientific Research Applications
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(2H-1,2,4-triazol-2-yl)pyridin-3-amine: Similar structure but with a different triazole isomer.
6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine: Lacks the bromine atom.
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is unique due to the presence of both the bromine atom and the 1,2,3-triazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the bromine atom can participate in unique halogen bonding interactions, and the 1,2,3-triazole ring can engage in specific hydrogen bonding and π-π stacking interactions, making this compound particularly versatile in various applications.
Properties
Molecular Formula |
C7H6BrN5 |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2 |
InChI Key |
OJVUQRLYUFAREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
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